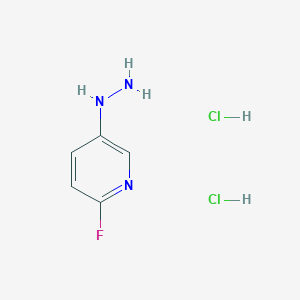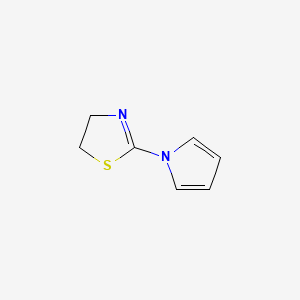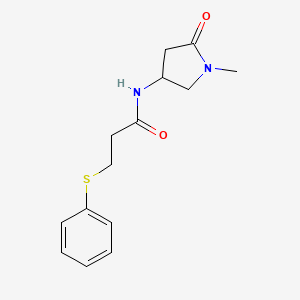![molecular formula C16H12N2O3S2 B2961881 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide CAS No. 2380034-08-0](/img/structure/B2961881.png)
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide” is a complex organic compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are known to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing derivatives of benzenesulfonamides, including structures similar to 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide. For example, a study focused on the synthesis of sulfonamides incorporating different moieties and assessing their antimicrobial activities. This research highlights the versatility of sulfonamide derivatives in creating compounds with potential biological activities (El-Gaby et al., 2018). Furthermore, the development of sulfonamide derivatives for inhibiting carbonic anhydrase has been explored, indicating their relevance in therapeutic applications (Gul et al., 2016).
Biological Screening and Applications
Sulfonamide derivatives have been explored for various biological applications, including antimicrobial and anticancer activities. For instance, studies have synthesized new sulfonamide compounds and tested their bioactivity, revealing their potential as antimicrobial agents and carbonic anhydrase inhibitors, which could have implications in treating diseases such as glaucoma and cancer (Casini et al., 2002).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase by sulfonamide derivatives, including those related to this compound, has been a significant area of research. These studies have identified compounds with potent inhibitory effects on carbonic anhydrase isozymes, suggesting their utility in managing conditions such as edema, glaucoma, and epilepsy (Holmes et al., 1994).
Anticancer Potential
Research into sulfonamide derivatives has also extended into the anticancer domain, with studies investigating their cytotoxic properties against various cancer cell lines. This includes the synthesis of compounds with specific structural features and assessing their ability to inhibit tumor growth, providing a foundation for developing new anticancer agents (Kumar et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it’s likely that this compound affects multiple biochemical pathways, leading to downstream effects such as modulation of inflammation, viral replication, and cell proliferation.
Result of Action
Similar compounds have been found to exhibit significant analgesic activity , suggesting that this compound may also have pain-relieving effects.
Eigenschaften
IUPAC Name |
4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c17-9-12-3-5-15(6-4-12)23(19,20)18-10-14-8-13(11-22-14)16-2-1-7-21-16/h1-8,11,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGOXVVZNGYTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)

![2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide](/img/structure/B2961801.png)

![2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2961805.png)
![[(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine](/img/structure/B2961806.png)
![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)

![ethyl 4-{3-butyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2961810.png)
![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2961812.png)
![2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide; trifluoroacetic acid](/img/structure/B2961813.png)


